molecular formula C10H10F3NO B14804688 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde

Cat. No.: B14804688
M. Wt: 217.19 g/mol
InChI Key: NNBOLFOKIAJENE-UHFFFAOYSA-N
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Description

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to a nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde typically involves the introduction of the trifluoromethyl group into the nicotinaldehyde structure. One common method is the reaction of nicotinaldehyde with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde is unique due to its specific combination of the trifluoromethyl group and nicotinaldehyde structure.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H10F3NO/c1-9(2,10(11,12)13)8-3-7(6-15)4-14-5-8/h3-6H,1-2H3

InChI Key

NNBOLFOKIAJENE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CC(=C1)C=O)C(F)(F)F

Origin of Product

United States

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